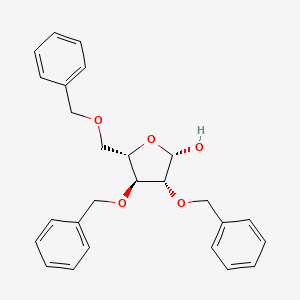

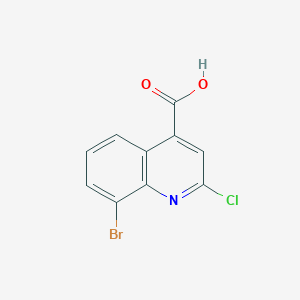

![molecular formula C74H104O6P2 B3068912 (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 910134-30-4](/img/structure/B3068912.png)

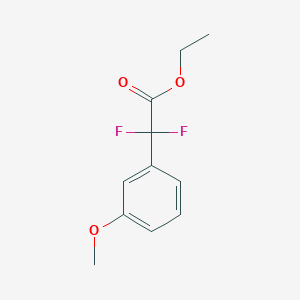

(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Overview

Description

“(S)-(+)-2,2’-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C76H108O8P2. It has a molecular weight of 1211.64 g/mol . This compound is part of the Thermo Scientific Chemicals product portfolio .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple aromatic rings and phosphino groups. The presence of the phosphino groups suggests that this compound may act as a ligand in coordination chemistry .Scientific Research Applications

Asymmetric Catalysis

A significant application of this compound is in asymmetric catalysis. Kim et al. (2010) demonstrated its use as an effective catalyst in asymmetric catalytic Pauson–Khand reactions. The catalyst was particularly efficient for substrates containing aryl group-substituted alkynes, offering higher enantioselectivity and chemical yields for certain substrates (Kim, Ratovelomanana-Vidal, & Jeong, 2010).

Synthesis of Chiral Phosphoric Acids

In the field of chiral phosphoric acid synthesis, Wang Zhi-jin (2014) utilized a compound structurally related to (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. This research highlights the adaptability of such compounds in synthesizing chiral materials (Wang Zhi-jin, 2014).

Synthesis of Diphosphine Ligands

Schmid et al. (1991) explored the synthesis of axially dissymmetric diphosphines, including analogues of MeO-BIPHEP, highlighting the compound's role in the creation of sophisticated ligand systems. These ligands are key in various catalytic processes (Schmid, Foricher, Cereghetti, & Schönholzer, 1991).

Application in OLEDs

In the field of optoelectronics, Su and Zheng (2019) demonstrated the use of a compound similar to this compound in the synthesis of iridium(III) complexes. These complexes exhibited promising properties for use in organic light-emitting diodes (OLEDs) (Su & Zheng, 2019).

Radical-Scavenging Activity

Research on eugenol-related compounds, including bis-BHA, a structurally related compound, shows potential in radical-scavenging activity. This aspect of the compound could be relevant in developing materials with antioxidant properties (Fujisawa et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is a type ofruthenium catalyst . Ruthenium catalysts are often used in various organic reactions, suggesting that the compound may interact with a wide range of organic substrates.

Mode of Action

As aruthenium catalyst , it likely facilitates various organic reactions by lowering the activation energy and increasing the reaction rate .

Biochemical Pathways

As a catalyst, it’s likely involved in a variety of organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

As a catalyst, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive , suggesting that it should be handled and stored under inert conditions to maintain its stability and efficacy .

properties

IUPAC Name |

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H104O6P2/c1-67(2,3)49-37-45(38-50(63(49)77-27)68(4,5)6)81(46-39-51(69(7,8)9)64(78-28)52(40-46)70(10,11)12)59-35-31-33-57(75-25)61(59)62-58(76-26)34-32-36-60(62)82(47-41-53(71(13,14)15)65(79-29)54(42-47)72(16,17)18)48-43-55(73(19,20)21)66(80-30)56(44-48)74(22,23)24/h31-44H,1-30H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIQFXOSWLAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C)C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H104O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1151.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

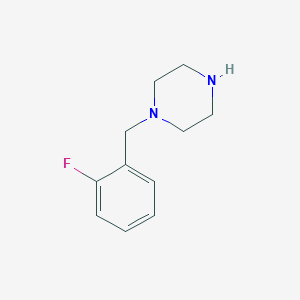

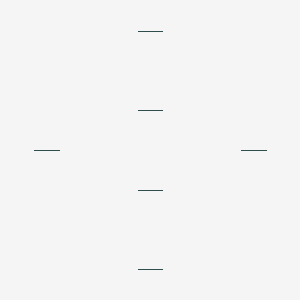

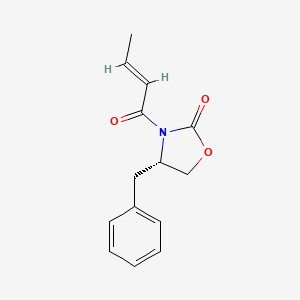

![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)

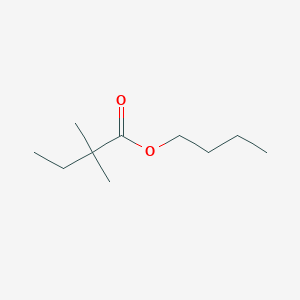

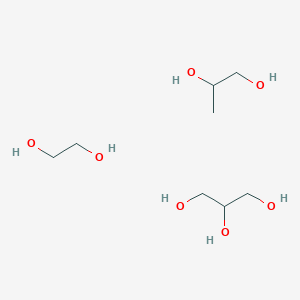

![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)

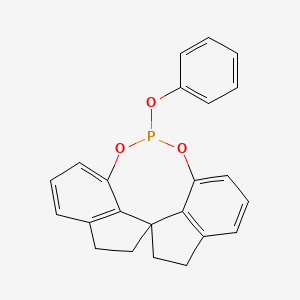

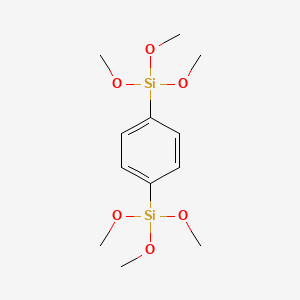

![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)